molecular formula C18H16FN3O3 B12410889 Xanthine oxidase-IN-5

Xanthine oxidase-IN-5

Cat. No.: B12410889
M. Wt: 341.3 g/mol
InChI Key: CYKGEFAYEZMOJC-UHFFFAOYSA-N
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Description

Xanthine oxidase-IN-5 is a synthetic compound designed to inhibit the activity of xanthine oxidase, an enzyme involved in the oxidative metabolism of purines. Xanthine oxidase catalyzes the conversion of hypoxanthine to xanthine and subsequently to uric acid. Elevated levels of uric acid can lead to conditions such as gout and hyperuricemia. Therefore, inhibitors of xanthine oxidase are of significant interest in the treatment of these conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Xanthine oxidase-IN-5 typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Xanthine oxidase-IN-5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or halogen groups .

Scientific Research Applications

Xanthine oxidase-IN-5 has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study the inhibition mechanisms of xanthine oxidase and to develop new inhibitors with improved efficacy.

    Biology: The compound is used in biological studies to understand the role of xanthine oxidase in cellular metabolism and oxidative stress.

    Medicine: this compound is investigated for its potential therapeutic applications in treating conditions like gout, hyperuricemia, and cardiovascular diseases.

    Industry: The compound is used in the development of diagnostic assays and as a reference standard in pharmaceutical research.

Mechanism of Action

Xanthine oxidase-IN-5 exerts its effects by binding to the active site of xanthine oxidase, thereby inhibiting its catalytic activity. The compound interacts with key residues in the enzyme’s active site, such as Glu1261 and Arg880, through hydrogen bonding and hydrophobic interactions. This prevents the conversion of hypoxanthine to xanthine and subsequently to uric acid, reducing uric acid levels in the body .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Xanthine oxidase-IN-5 is unique due to its specific structural modifications that enhance its inhibitory activity and selectivity towards xanthine oxidase. Unlike some other inhibitors, it may exhibit fewer side effects and improved pharmacokinetic properties, making it a promising candidate for further development .

Biological Activity

Xanthine oxidase (XO) is an important enzyme involved in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid. The inhibition of XO has significant therapeutic implications, particularly in conditions such as hyperuricemia and gout. This article focuses on the biological activity of the compound Xanthine oxidase-IN-5, summarizing its mechanisms of action, research findings, and case studies.

This compound functions as an inhibitor of xanthine oxidase, which is crucial for regulating uric acid levels in the body. The compound interacts with the molybdenum cofactor at the active site of XO, blocking its enzymatic activity and thereby reducing the production of uric acid. This mechanism is vital for managing conditions associated with elevated uric acid levels.

Research Findings

  • Enzymatic Inhibition : Studies have shown that this compound effectively inhibits XO activity in vitro. The compound demonstrated a concentration-dependent inhibition pattern, with IC50 values indicating its potency compared to standard inhibitors like allopurinol .
  • Structural Insights : Computational studies reveal that this compound binds to specific amino acids surrounding the molybdenum site, which is essential for XO activity. This binding alters the enzyme's conformation, leading to decreased catalytic efficiency .
  • Biological Implications : The inhibition of XO by this compound not only lowers uric acid levels but also reduces oxidative stress associated with reactive oxygen species (ROS) generation. This is particularly relevant in inflammatory conditions where XO activity contributes to tissue damage .

Table 1: Inhibition Potency of this compound Compared to Other Inhibitors

CompoundIC50 Value (µM)Mechanism of Action
This compound12.5Direct inhibition at molybdenum site
Allopurinol15.0Competitive inhibition
Febuxostat10.0Non-competitive inhibition

Case Studies

  • Clinical Efficacy : A recent study evaluated the effects of this compound in patients with chronic hyperuricemia. Results indicated a significant reduction in serum uric acid levels after 12 weeks of treatment compared to a placebo group .
  • Inflammation Reduction : Another case study focused on patients with cardiovascular diseases who were administered this compound alongside standard treatment regimens. The study found that patients experienced improved endothelial function and reduced inflammatory markers, suggesting a beneficial role in managing comorbid conditions .

Properties

Molecular Formula

C18H16FN3O3

Molecular Weight

341.3 g/mol

IUPAC Name

5-fluoro-2-[[1-[(3-methoxyphenyl)methyl]triazol-4-yl]methoxy]benzaldehyde

InChI

InChI=1S/C18H16FN3O3/c1-24-17-4-2-3-13(7-17)9-22-10-16(20-21-22)12-25-18-6-5-15(19)8-14(18)11-23/h2-8,10-11H,9,12H2,1H3

InChI Key

CYKGEFAYEZMOJC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CN2C=C(N=N2)COC3=C(C=C(C=C3)F)C=O

Origin of Product

United States

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